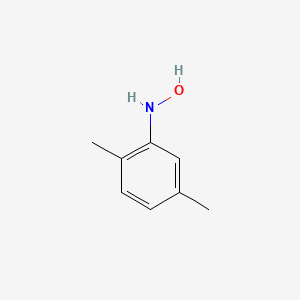
2,5-Dimethylphenylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenylhydroxylamine can be achieved through several methods. One common approach involves the reduction of 2,5-dimethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2,5-Dimethyl nitrobenzene+Fe+HCl→this compound+FeCl3
Another method involves the catalytic hydrogenation of 2,5-dimethyl nitrobenzene using a palladium catalyst under hydrogen gas. This method offers a cleaner and more efficient route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethyl nitrosobenzene using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can yield 2,5-dimethyl aniline.
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder (Fe), hydrochloric acid (HCl), palladium catalyst (Pd)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2,5-Dimethyl nitrosobenzene
Reduction: 2,5-Dimethyl aniline
Substitution: Various substituted derivatives depending on the reactants used
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylphenylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl aniline
- 2,5-Dimethyl nitrosobenzene
- 2,5-Dimethoxyphenethylamine
Comparison
2,5-Dimethylphenylhydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. For example, 2,5-Dimethyl aniline lacks the hydroxylamine group and thus exhibits different chemical behavior and biological activity. Similarly, 2,5-Dimethyl nitrosobenzene, being an oxidized form, has different redox properties and applications.
Eigenschaften
CAS-Nummer |
3096-64-8 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |
InChI-Schlüssel |
HFMKDGHUNOPVAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


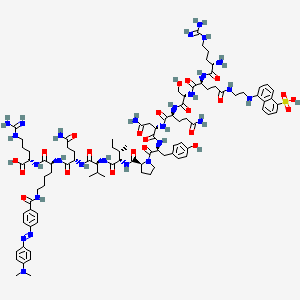
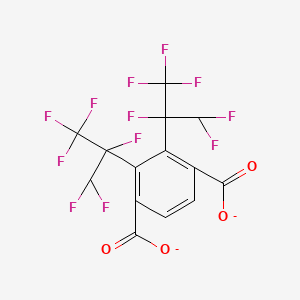


![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
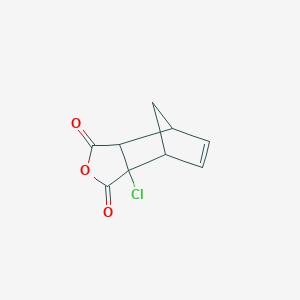
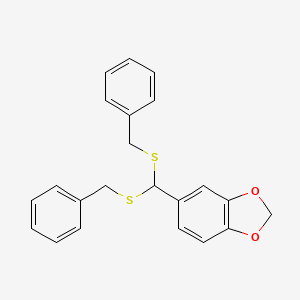

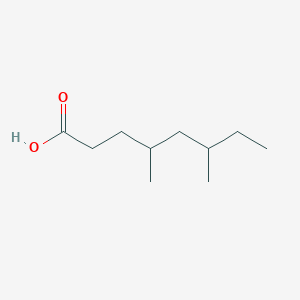
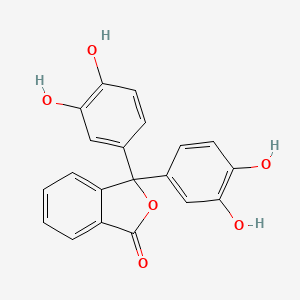
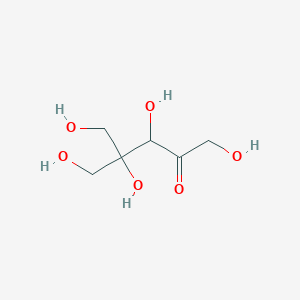

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
